2,3-Dioxo-6-nitro-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7-sulfonamide (NBQX) is a synthetic compound classified as a competitive antagonist. It is widely recognized for its high selectivity and potency in antagonizing non-N-methyl-D-aspartate (NMDA) ionotropic excitatory amino acid receptors, particularly those that favor α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) or kainate []. NBQX is a valuable tool in scientific research for investigating the role of AMPA/kainate receptors in various biological processes.
Synthesis Methods
The synthesis of NBQX typically involves multi-step organic reactions. One common method includes:
The synthesis parameters often include temperature control and reaction time optimization to enhance yield and selectivity.
Reactivity and Interactions
NBQX primarily interacts with glutamate receptors, modulating neurotransmission. Notable reactions include:
Experimental studies have shown that NBQX administration significantly reduces seizure activity in rodent models, highlighting its role in modulating synaptic plasticity and excitotoxicity .
Pharmacodynamics
NBQX functions as a competitive antagonist at AMPA and kainate receptors. Its mechanism involves:
Properties Overview
NBQX exhibits several key physical and chemical properties:
Scientific Applications
NBQX has diverse applications in neuroscience research:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6